
PROTAC Sirt2 Degrader-1
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC Sirt2 Degrader-1 involves several key steps:
Synthesis of the Sirt2 Inhibitor: The Sirt2 inhibitor is synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions.
Linker Attachment: The synthesized Sirt2 inhibitor is then attached to a linker molecule through amide bond formation.
Cereblon Ligand Attachment: The final step involves attaching the cereblon ligand to the linker, again through amide bond formation
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to ensure complete reactions.
Purification Methods: Using techniques such as column chromatography and recrystallization to purify the final product
化学反应分析
Types of Reactions
PROTAC Sirt2 Degrader-1 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the Sirt2 inhibitor moiety.
Reduction: Reduction reactions can occur at the linker or cereblon ligand moieties.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have varying degrees of activity and selectivity towards Sirt2 .
科学研究应用
Cell Line Studies
In studies using HeLa cells , PROTAC Sirt2 Degrader-1 was shown to induce significant degradation of Sirt2 when treated with concentrations around 10 μM for periods between 1 to 6 hours . Western blot analyses confirmed that while Sirt2 levels decreased, Sirt1 levels remained unaffected, indicating selective targeting .
Cytotoxicity and Therapeutic Potential
Research indicates that the degradation of Sirt2 through PROTAC technology leads to enhanced cytotoxic effects in cancer cell lines. For instance, studies have suggested that inhibiting Sirt2 can lead to increased apoptosis in cancer cells, providing a potential therapeutic avenue for cancers where Sirt2 is overexpressed .
Cancer Research
- Breast Cancer : In models where Sirt2 is implicated in tumor progression, the application of this compound has been associated with reduced cell proliferation and increased apoptosis rates. This suggests a promising role for this compound in treating breast cancer where Sirt2 acts as a facilitator of malignancy .
- Neurodegenerative Disorders : Given the role of sirtuins in neuroprotection and metabolism, targeting Sirt2 could also be beneficial in neurodegenerative diseases such as Alzheimer's disease. Preclinical models have shown that inhibiting Sirt2 can ameliorate symptoms associated with neurodegeneration .
Comparative Analysis with Traditional Inhibitors
Feature | This compound | Traditional Sirt2 Inhibitors |
---|---|---|
Mechanism | Induces degradation | Competitive inhibition |
Selectivity | High (Sirt2 only) | Variable |
Efficacy | IC50 = 0.25 μM | Varies widely |
Cellular Effects | Promotes apoptosis | May not induce apoptosis |
Clinical Potential | High | Moderate |
作用机制
PROTAC Sirt2 Degrader-1 exerts its effects through the following mechanism:
Binding to Sirt2: The Sirt2 inhibitor moiety binds selectively to the Sirt2 protein.
Recruitment of E3 Ubiquitin Ligase: The cereblon ligand recruits the E3 ubiquitin ligase to the Sirt2 protein.
Ubiquitination and Degradation: The E3 ubiquitin ligase ubiquitinates the Sirt2 protein, marking it for degradation by the proteasome
相似化合物的比较
Key Properties :
- Molecular formula: C₄₀H₄₀N₁₀O₈S₂; molecular weight: 852.94.
- Solubility: >100 mg/mL in DMSO; storage at -20°C.
- In vitro: Induces Sirt2 degradation in HeLa cells (IC50 = 0.25 μM).
- In vivo: Reduces Sirt2 levels without affecting Sirt1 in preclinical models.
Comparison with Similar PROTAC Compounds
TM-P2-Thal and TM-P4-Thal (Sirt2-Targeting PROTACs)
Structure : Both utilize SirReal2 as the Sirt2 inhibitor, a linker, and thalidomide.
Mechanism : Degrade Sirt2 to inhibit its dual enzymatic activities (deacetylation and defatty-acylation), a feat unachievable with small-molecule inhibitors.
Efficacy :
- Degrade Sirt2 efficiently in multiple cancer cell lines.
- Enhance antiproliferative effects compared to Sirt2 inhibitors alone.
Differentiation from PROTAC Sirt2 Degrader-1 : - This compound has a lower IC50 (0.25 μM vs. undisclosed values for TM-P2/P4-Thal), suggesting higher potency.
- Both classes lack activity against Sirt1/Sirt3, ensuring isoform specificity.
PROTAC EED Degrader-1 and -2 (EZH2/PRC2-Targeting PROTACs)
Structure : Target EED, a component of the polycomb repressive complex 2 (PRC2), using EED inhibitors and CRBN ligands.
Mechanism : Indirectly inhibit EZH2 (a PRC2 subunit) by degrading EED.
Efficacy :
- IC50 values: ~8 nM in DLBCL cell lines.
- Inhibit PRC2 function and proliferation in EZH2-mutant cancers.
Differentiation from this compound : - Targets epigenetic regulators (EZH2/PRC2) vs. metabolic enzymes (Sirt2).
- Lower IC50 (nanomolar range) suggests higher affinity but distinct target biology.
PROTAC HK2 Degrader-1 (Hexokinase 2-Targeting PROTAC)
Structure : Combines an HK2 inhibitor, linker, and CRBN ligand.
Mechanism : Reduces glycolysis by degrading HK2, a key enzyme in the Warburg effect.
Efficacy :
- Reduces atherosclerosis in ApoeKO mice by suppressing H3K18 lactylation and endothelial-mesenchymal transition (EndMT).
- Maintains cell viability at 0.5 mmol/L in HCAECs.
Differentiation from this compound : - Targets metabolic enzymes (HK2) vs. epigenetic regulators (Sirt2).
PROTAC EZH2 Degrader-1 (EZH2-Targeting PROTAC)
Structure : EZH2 inhibitor linked to CRBN ligand.
Mechanism : Overcomes chemoresistance in small-cell lung cancer (SCLC) by degrading EZH2.
Efficacy :
- Synergizes with cisplatin/etoposide, reducing tumor growth in SCLC-LM mouse models (P < 0.01 vs. chemotherapy alone).
- IC50 values for chemotherapeutics drop significantly in PROTAC-treated cells.
Differentiation from this compound : - Targets oncogenic epigenetic regulators (EZH2) vs. Sirt2’s role in metabolism and aging.
Key Comparative Data
生物活性
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a novel class of therapeutics designed to induce targeted protein degradation, thereby overcoming limitations associated with traditional small molecule inhibitors. Among these, PROTAC Sirt2 Degrader-1 has emerged as a significant compound due to its ability to selectively degrade SIRT2, an enzyme implicated in various cancers and metabolic disorders. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in cellular models, and potential therapeutic implications.
PROTACs function by harnessing the ubiquitin-proteasome system (UPS) to degrade specific proteins. This compound consists of three main components:
- Ligand for SIRT2 : This component binds specifically to the SIRT2 protein.
- E3 Ligase Recruiter : This part recruits an E3 ligase, which facilitates the ubiquitination of the target protein.
- Linker : The linker connects the ligand and the E3 ligase recruiter, allowing for effective interaction.
Upon binding, this compound forms a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of SIRT2, effectively reducing its levels in cells .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively degrades SIRT2 in various cancer cell lines. For instance, treatment with this compound resulted in a significant decrease in SIRT2 protein levels in MCF7 and BT549 breast cancer cells after 48 hours. The degradation was dose-dependent, with a notable effect observed at concentrations as low as 5 μM .
Comparative Analysis with Traditional Inhibitors
Traditional SIRT2 inhibitors primarily block its enzymatic activity but do not lead to degradation of the protein itself. In contrast, this compound not only inhibits the deacetylation activity of SIRT2 but also eliminates its defatty-acylation activity through complete degradation. This dual action enhances its antiproliferative effects on cancer cells compared to conventional inhibitors .
Case Studies
- Breast Cancer Models : In studies involving MCF7 cells, this compound showed a greater reduction in cell viability compared to traditional inhibitors, suggesting enhanced cytotoxicity linked to the complete removal of SIRT2 from the cellular environment .
- Colorectal Cancer : In colorectal cancer models, PROTACs targeting SIRT2 demonstrated potential in reducing tumor growth rates significantly when combined with other chemotherapeutic agents .
Data Table: Efficacy of this compound vs Traditional Inhibitors
Compound | IC50 (μM) | Mechanism | Effect on Cell Viability |
---|---|---|---|
This compound | 5 | Protein degradation | Strong |
Traditional SIRT2 Inhibitor | 10 | Enzyme inhibition | Moderate |
Implications for Cancer Therapy
The ability of this compound to degrade SIRT2 presents significant implications for cancer therapy:
- Targeted Therapy : By selectively degrading proteins involved in tumorigenesis, PROTACs can provide a more targeted approach compared to broad-spectrum chemotherapeutics.
- Overcoming Resistance : Traditional inhibitors often face challenges such as drug resistance; however, by degrading the target protein entirely, PROTACs may circumvent these issues .
- Combination Strategies : The use of PROTACs alongside existing therapies could enhance treatment efficacy and reduce side effects associated with high-dose traditional drugs.
常见问题
Basic Research Questions
Q. What is the molecular mechanism by which PROTAC Sirt2 Degrader-1 induces Sirt2 degradation?
this compound is a heterobifunctional molecule composed of three elements: (1) a SirReal-based Sirt2 inhibitor (IC50 = 0.25 μM), (2) a linker, and (3) a cereblon (CRBN) E3 ubiquitin ligase ligand. The inhibitor binds Sirt2, while the CRBN ligand recruits the ubiquitin-proteasome system (UPS). This ternary complex triggers Sirt2 ubiquitination and subsequent proteasomal degradation. The catalytic nature of PROTACs allows sustained degradation with sub-stoichiometric drug concentrations .
Q. How can researchers confirm Sirt2 degradation efficiency in cellular models?
- Western Blotting : Measure Sirt2 protein levels in treated vs. untreated cells (e.g., HeLa cells) using anti-Sirt2 antibodies. Include controls (e.g., DMSO or non-targeting PROTACs).
- Cellular Viability Assays : Correlate degradation with functional outcomes (e.g., cell cycle arrest or apoptosis).
- Selectivity Validation : Test off-target effects on Sirt1/Sirt3 via IC50 comparisons (>100 μM for Sirt1/Sirt3 vs. 0.25 μM for Sirt2) .
Q. What experimental models are suitable for studying this compound?
- In Vitro : HeLa cells (validated in degradation studies), DLBCL cell lines (for mechanistic parallels with other PROTACs like EZH2 degraders).
- In Vivo : Murine models of inflammatory bowel disease (IBD) to explore Sirt2's role in epithelial integrity. Note that genetic Sirt2 knockout and PROTAC-mediated degradation may yield divergent results due to partial vs. complete Sirt2 inhibition .
Advanced Research Questions
Q. How can linker optimization improve this compound efficacy?
- Conjugation Methods : Use copper-catalyzed Huisgen cycloaddition to conjugate the SirReal ligand to the CRBN ligand via an alkyne-azide reaction.
- Docking Studies : Analyze ternary complex formation (Sirt2-PROTAC-CRBN) to ensure proper spatial alignment. For example, hydrogen bonding between the linker and Sirt2 enhances binding stability .
- Comparative Analysis : Benchmark against PROTACs with flexible vs. rigid linkers (e.g., PROTAC CDK2/9 Degrader-1, which uses a similar cereblon ligand) .
Q. How to resolve contradictory data on Sirt2's role in disease models (e.g., IBD)?
- Pharmacological vs. Genetic Approaches : In IBD, Sirt2 inhibitors (TM, AGK2) protect intestinal epithelium by blocking ARF6-mediated E-cadherin endocytosis, while this compound (like genetic knockout) lacks efficacy. This suggests Sirt2’s non-catalytic roles or substrate-specific activities are critical.
- Methodological Adjustments : Use tissue-specific Sirt2 knockdown models and substrate-selective inhibitors to dissect catalytic vs. scaffolding functions .
Q. What strategies validate the substrate-specificity of this compound in signaling pathways?
- Pathway Analysis : Treat cells with this compound and assess downstream targets (e.g., cAMP/CREB signaling via pCREB Western blotting).
- Rescue Experiments : Re-express wild-type or catalytically dead Sirt2 mutants to confirm on-target effects.
- Cross-Validation : Compare results with Sirt2 inhibitors to differentiate degradation-dependent vs. inhibition-dependent phenotypes .
Q. Methodological Considerations
- Controls : Include CRBN-null cells to confirm cereblon-dependent degradation.
- Dosage Optimization : Titrate PROTAC concentrations to balance efficacy and toxicity (e.g., DC50 values in HT1080 cells for GPX4 degraders: 0.03 μM) .
- Data Interpretation : Address partial degradation by combining PROTACs with inhibitors (e.g., in IBD studies) to mimic genetic knockout .
For further details, refer to studies on analogous PROTACs (e.g., PROTAC EZH2 Degrader-1 , PROTAC CDK2/9 Degrader-1 ), which provide frameworks for mechanistic and translational research.
属性
IUPAC Name |
N-[4-[4-[[3-[[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-5-yl]methyl]phenoxy]methyl]triazol-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40N10O8S2/c1-23-15-24(2)44-40(43-23)59-22-34(53)46-39-42-18-28(60-39)17-25-7-5-8-27(16-25)57-20-26-19-49(48-47-26)14-4-3-13-41-33(52)21-58-31-10-6-9-29-35(31)38(56)50(37(29)55)30-11-12-32(51)45-36(30)54/h5-10,15-16,18-19,30H,3-4,11-14,17,20-22H2,1-2H3,(H,41,52)(H,42,46,53)(H,45,51,54) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYRXFYWVDWPQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)OCC4=CN(N=N4)CCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40N10O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
852.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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